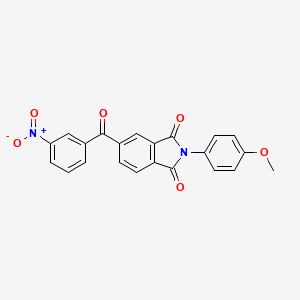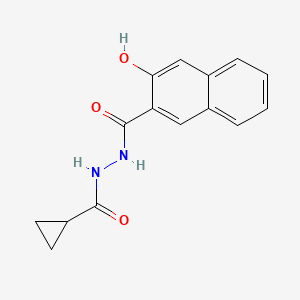![molecular formula C16H12F3N3O B6090758 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide](/img/structure/B6090758.png)
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential applications in neuroscience research, particularly in the areas of synaptic plasticity and neurodegenerative diseases.
作用机制
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide works by binding to the glutamate transporters and inhibiting their activity. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can have a range of effects on synaptic transmission and plasticity. The precise mechanisms underlying the effects of this compound are still being studied, but it is thought to involve changes in the expression of various signaling molecules and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to increase the amplitude and duration of excitatory postsynaptic currents, which suggests that it enhances synaptic transmission. It has also been shown to increase the frequency of miniature excitatory postsynaptic currents, which suggests that it enhances the release of glutamate from presynaptic terminals.
实验室实验的优点和局限性
One of the main advantages of 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is its potency and selectivity for glutamate transporters. This allows for precise manipulation of glutamate levels in the synaptic cleft, which can be useful for studying the role of glutamate in various physiological and pathological conditions. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of glutamate transporters in synaptic plasticity and learning and memory, which could have implications for the development of new treatments for cognitive disorders. Finally, there is a need for further research on the mechanisms underlying the effects of this compound, which could lead to a better understanding of the role of glutamate transporters in the central nervous system.
合成方法
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-(trifluoromethyl)-1H-benzimidazole, followed by a series of purification steps to obtain the final product. The synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide has been used extensively in neuroscience research to study the role of glutamate transporters in synaptic transmission and plasticity. It has been shown to be a potent and selective inhibitor of glutamate transporters, which allows for the manipulation of glutamate levels in the synaptic cleft. This has led to a better understanding of the mechanisms underlying synaptic plasticity and the potential role of glutamate transporters in neurodegenerative diseases.
属性
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-9-5-7-10(8-6-9)14(23)20-11-3-2-4-12-13(11)22-15(21-12)16(17,18)19/h2-8H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZGEWSOXZHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6090701.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6090706.png)
![methyl 3-(2-{1-[3-(aminocarbonyl)-4-hydroxyphenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B6090709.png)
![2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6090712.png)
![5-[(isopropyl{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6090716.png)
![ethyl {4-[(5-chloro-2-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6090725.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B6090731.png)
![N-(3-chloro-4-methoxyphenyl)-3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinecarboxamide](/img/structure/B6090740.png)
![2-methyl-6-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6090752.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6090768.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B6090770.png)
